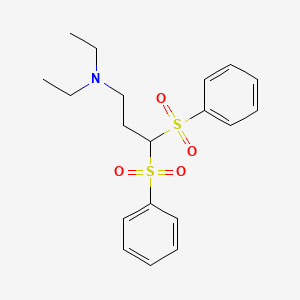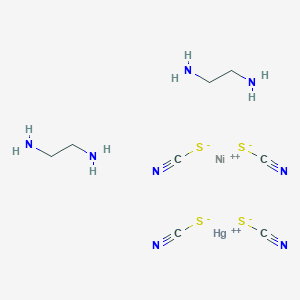
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel is a coordination complex that features nickel as the central metal ion, coordinated by ethylenediamine and mercurictetrathiocyanato ligands. Coordination complexes like this one are of significant interest in the field of inorganic chemistry due to their unique structural, electronic, and magnetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylenediamine)(mercurictetrathiocyanato)nickel typically involves the reaction of nickel salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. One common method involves dissolving nickel(II) chloride in water, followed by the addition of ethylenediamine. The resulting solution is then treated with a solution of mercurictetrathiocyanato in ethanol. The mixture is stirred and heated to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, changing its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as ammonia or phosphines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry, ligand exchange reactions, and redox behavior.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal ion transport and storage in biological systems.
Medicine: Research into its potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.
Industry: The compound’s unique properties make it useful in catalysis, materials science, and as a precursor for the synthesis of other complex materials
Wirkmechanismus
The mechanism by which Bis(ethylenediamine)(mercurictetrathiocyanato)nickel exerts its effects involves coordination interactions between the nickel center and the ligands. The ethylenediamine ligands provide stability through chelation, while the mercurictetrathiocyanato ligands contribute to the compound’s electronic properties. These interactions influence the compound’s reactivity, redox behavior, and ability to form additional complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(ethylenediamine)nickel(II) chloride: Similar in structure but lacks the mercurictetrathiocyanato ligands.
Hexaamminecobalt(III) chloride: Another coordination complex with different ligands and metal center.
Tris(ethylenediamine)nickel(II) chloride: Contains three ethylenediamine ligands but no mercurictetrathiocyanato ligands
Uniqueness
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel is unique due to the presence of both ethylenediamine and mercurictetrathiocyanato ligands, which impart distinct electronic and structural properties
Eigenschaften
CAS-Nummer |
80732-90-7 |
|---|---|
Molekularformel |
C8H16HgN8NiS4 |
Molekulargewicht |
611.8 g/mol |
IUPAC-Name |
ethane-1,2-diamine;mercury(2+);nickel(2+);tetrathiocyanate |
InChI |
InChI=1S/2C2H8N2.4CHNS.Hg.Ni/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |
InChI-Schlüssel |
IPGVKIAVIASJLD-UHFFFAOYSA-J |
Kanonische SMILES |
C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Ni+2].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)

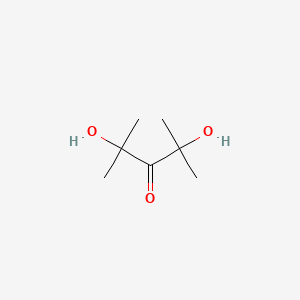
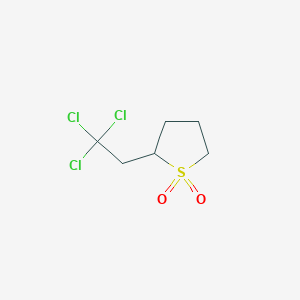
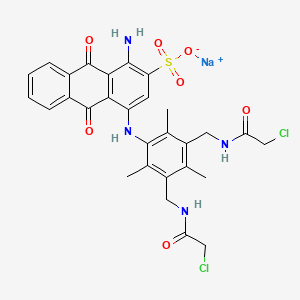
![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
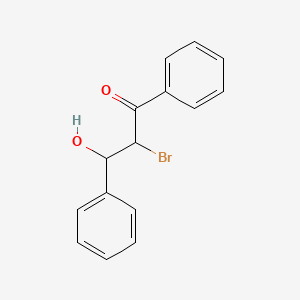

methanone](/img/structure/B14424648.png)
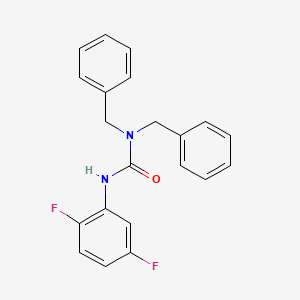
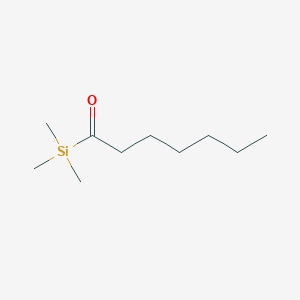
![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
